

reactivity comparison of 3-(Chloromethyl)-4-methoxybenzaldehyde with other benzaldehydes

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Compound of Interest

Compound Name: 3-(Chloromethyl)-4-methoxybenzaldehyde

Cat. No.: B122957

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A Comparative Guide to the Reactivity of 3-(Chloromethyl)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of **3-(Chloromethyl)-4-methoxybenzaldehyde** with other substituted benzaldehydes in key organic reactions. Understanding the electronic and steric effects of the substituents on the aldehyde's reactivity is crucial for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel molecules in medicinal chemistry.

Executive Summary

3-(Chloromethyl)-4-methoxybenzaldehyde is a bifunctional molecule featuring both an electron-donating methoxy group and an electron-withdrawing chloromethyl group. The interplay of these substituents results in a nuanced reactivity profile. The methoxy group at the para position increases electron density in the aromatic ring through resonance, which tends to deactivate the aldehyde towards nucleophilic attack. Conversely, the chloromethyl group at the meta position withdraws electron density through an inductive effect, activating the aldehyde. The net effect on the carbonyl group's electrophilicity is a balance of these opposing influences. This guide synthesizes theoretical principles with available experimental data for analogous compounds to predict and compare the reactivity of this specialized benzaldehyde derivative.

Data Presentation: Comparative Reactivity of Substituted Benzaldehydes

The reactivity of a substituted benzaldehyde is largely governed by the electronic properties of its substituents, which can be quantified by Hammett constants (σ). A positive σ value indicates an electron-withdrawing group (EWG) that enhances reactivity towards nucleophiles, while a negative σ value signifies an electron-donating group (EDG) that diminishes reactivity. The total electronic effect on a polysubstituted benzene ring can be approximated by the sum of the Hammett constants for each substituent.

For **3-(Chloromethyl)-4-methoxybenzaldehyde**, the estimated Hammett constant (σ) is the sum of σ_{meta} for the chloromethyl group and σ_{para} for the methoxy group.

- σ_{para} for $-\text{OCH}_3$: -0.27
- σ_{meta} for $-\text{CH}_2\text{Cl}$: +0.12

Estimated σ for **3-(Chloromethyl)-4-methoxybenzaldehyde** = $-0.27 + 0.12 = -0.15$

This net negative value suggests that the electron-donating effect of the methoxy group slightly outweighs the electron-withdrawing effect of the chloromethyl group, leading to a slight deactivation of the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde.

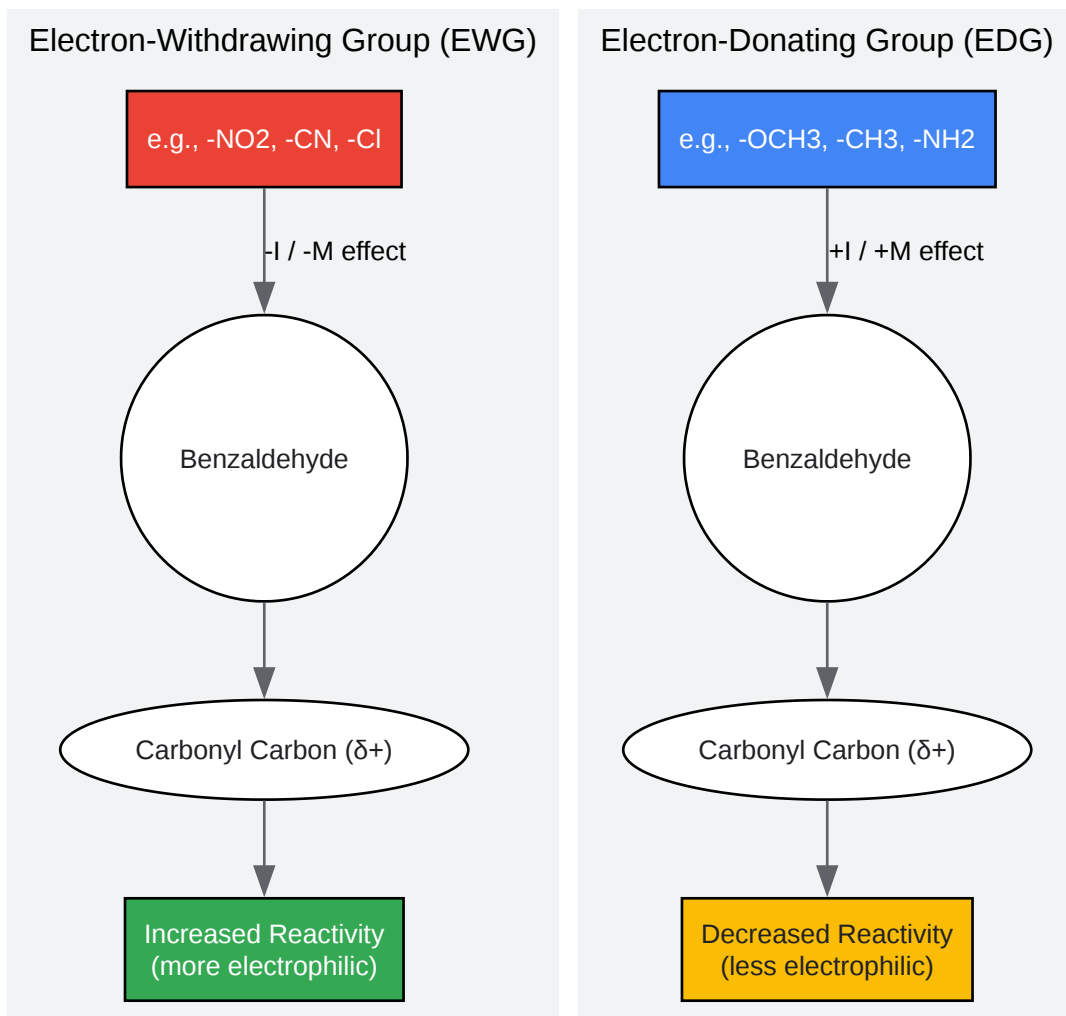
Substituent(s)	Hammett Constant (σ)	Predicted Relative Reactivity (towards Nucleophiles)	Notes
3-(Chloromethyl)-4-methoxy	-0.15 (estimated)	Slightly less reactive than benzaldehyde	The electron-donating methoxy group has a stronger influence than the electron-withdrawing chloromethyl group.
4-Nitro	+0.78	Significantly more reactive	Strong electron-withdrawing group.
3-Nitro	+0.71	More reactive	Strong electron-withdrawing group.
4-Chloro	+0.23	More reactive	Electron-withdrawing group.
Unsubstituted (Benzaldehyde)	0.00	Baseline	Reference compound.
4-Methyl	-0.17	Less reactive	Electron-donating group.
4-Methoxy	-0.27	Less reactive	Strong electron-donating group.

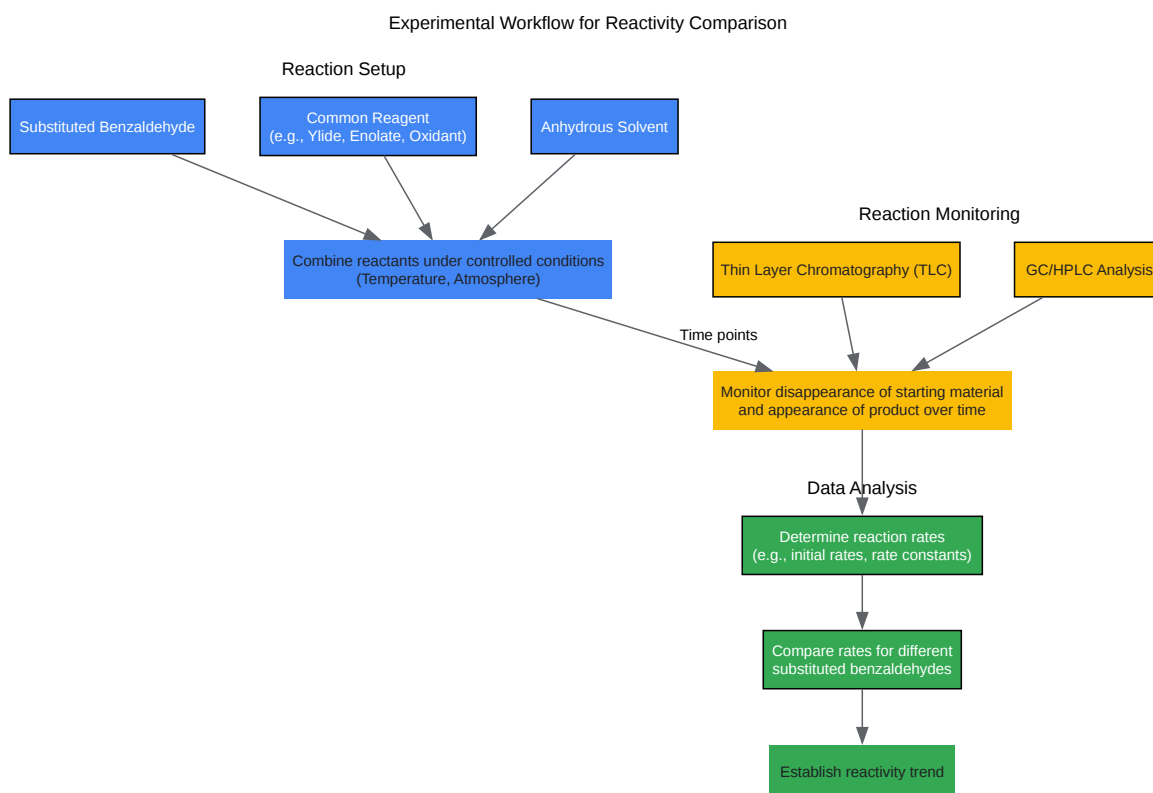
Note: The predicted relative reactivity is based on the Hammett constants and general principles of organic chemistry. Experimental verification is recommended.

Mandatory Visualization

Electronic Effects of Substituents on Benzaldehyde Reactivity

Electronic Effects on Carbonyl Electrophilicity





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